2,3-Dibromo-1,4-butanediol

Textile Chemistry Cellulose Modification Crease Resistance

2,3-Dibromo-1,4-butanediol (CAS 20163-90-0) is a high-purity chiral dihalohydrin with precisely positioned bromine atoms at C2/C3. This structural specificity is non-negotiable: substitution with the 1,4-dibromo isomer or dichloro analog leads to synthetic failure. It serves as a strategic intermediate for dehydrohalogenation to yield DBBD, a leading reactive flame retardant for polyurethane foams. With ~64.5% bromine content (vs. ~61% for dibromoneopentyl glycol), it is the preferred precursor for cross-coupling reactions. In textile applications, it outperforms dichloro analogs in crease resistance. Also functions as a chiral pool starting material in asymmetric synthesis.

Molecular Formula C4H8Br2O2
Molecular Weight 247.91 g/mol
CAS No. 20163-90-0
Cat. No. B3025041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-1,4-butanediol
CAS20163-90-0
Molecular FormulaC4H8Br2O2
Molecular Weight247.91 g/mol
Structural Identifiers
SMILESC(C(C(CO)Br)Br)O
InChIInChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
InChIKeyOXYNQEOLHRWEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-1,4-butanediol (CAS 20163-90-0): A Specialized Dihalohydrin Building Block for Advanced Material and Intermediate Applications


2,3-Dibromo-1,4-butanediol, CAS 20163-90-0, is a four-carbon saturated dihalohydrin containing two bromine atoms and two terminal primary hydroxyl groups. This compound exists as a racemic mixture of (R,R) and (S,S) enantiomers [1]. With a molecular weight of 247.91 g/mol, it is typically supplied as a high-purity crystalline solid (melting point 88–90 °C) that is soluble in water and common organic solvents [1]. As a versatile intermediate, it is employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, with its primary industrial relevance stemming from its ability to undergo dehydrohalogenation to yield the more reactive unsaturated flame-retardant diol 2,3-dibromo-2-butene-1,4-diol [2].

2,3-Dibromo-1,4-butanediol: Why Structural Specificity Overrides Generic Replacement in Critical Synthesis Pathways


In applications where 2,3-dibromo-1,4-butanediol is employed, substitution with a generic dihalohydrin or a different brominated diol can lead to substantial performance degradation or complete synthetic failure. The precise positioning of the bromine atoms on the C2 and C3 carbon chain is critical; for example, the 1,4-dibromo isomer exhibits a different melting point and reactivity profile, while the unsaturated 2,3-dibromo-2-butene-1,4-diol is a distinct compound with different thermal stability and application-specific performance . In textile modification, the dibromo derivative was shown to provide superior crease resistance compared to its dichloro analog, underscoring that even halogen type is a key selection criterion [1].

2,3-Dibromo-1,4-butanediol (CAS 20163-90-0): Direct Comparative Evidence for Scientific and Industrial Procurement


Enhanced Crease Resistance in Cotton Fabric: Direct Comparison of d,l-2,3-Dibromo-1,4-butanediol vs. Dichloro Analogs

In a study on the chemical modification of cotton cellulose, the addition of 1–4% d,l-2,3-dibromo-1,4-butanediol to the fabric resulted in a measurable increase in both dry and wet crease resistance. The brominated dihalohydrin outperformed its dichloro counterpart, d,l-2,3-dichloro-1,4-butanediol, in this specific application [1].

Textile Chemistry Cellulose Modification Crease Resistance

Distinct Physical State and Thermal Profile: Comparison with Regioisomer 1,4-Dibromo-2,3-butanediol

2,3-Dibromo-1,4-butanediol (CAS 20163-90-0) exhibits a melting point of 88–90 °C and a boiling point of 148–150 °C at 1.5 mmHg . Its structural isomer, 1,4-dibromo-2,3-butanediol, has a significantly lower melting point range of 82–84 °C . This thermal difference reflects the impact of bromine atom positioning on intermolecular forces and crystal lattice energy.

Material Science Polymer Chemistry Thermal Analysis

Superior Precursor for High-Performance Flame Retardant: Class-Level Advantage Over Saturated Analogs

2,3-Dibromo-1,4-butanediol is a key precursor for the synthesis of 2,3-dibromo-2-butene-1,4-diol (DBBD) via dehydrobromination. DBBD is recognized as one of the most effective reactive bromine flame retardants for polyurethane foams, providing fire resistance without compromising foam physical properties [1]. While the saturated diol itself is not a flame retardant, its ability to be converted to this high-value additive distinguishes it from other saturated diols that lack this synthetic pathway.

Polymer Science Flame Retardancy Polyurethane Foam

Optimized Halogen Content for Nucleophilic Substitution: Comparison with Dibromoneopentyl Glycol

The bromine content of a halogenated diol directly influences its reactivity in nucleophilic substitution reactions and its utility as a monomer. 2,3-Dibromo-1,4-butanediol has a bromine content of approximately 64.5% by weight [1]. In comparison, the flame-retardant monomer dibromoneopentyl glycol (C₅H₁₀Br₂O₂) has a bromine content of about 61% [2]. The higher bromine density of the butanediol derivative may confer a kinetic advantage in reactions where bromine is the leaving group.

Organic Synthesis Intermediate Chemistry Reactive Diluent

2,3-Dibromo-1,4-butanediol (CAS 20163-90-0): Evidence-Backed Scenarios for Optimal Selection


Specialty Flame-Retardant Polyurethane Foam Production

Procure 2,3-dibromo-1,4-butanediol as a strategic intermediate for the synthesis of 2,3-dibromo-2-butene-1,4-diol (DBBD), a leading reactive flame retardant for high-resilience flexible and rigid polyurethane foams [1]. This pathway provides a route to fire-safe foams that meet stringent flammability regulations without sacrificing mechanical properties [1].

Advanced Textile Finishing for Crease-Resistant Cotton

Employ this dihalohydrin as a crosslinking agent for cotton cellulose. The application of a 1–4% add-on of d,l-2,3-dibromo-1,4-butanediol, followed by dehydrohalogenation and curing, yields a significant and quantifiable improvement in both dry and wet crease resistance, outperforming the dichloro analog [2].

Synthesis of Stereochemically Defined Pharmaceutical Intermediates

Utilize the compound's inherent chirality (two stereocenters) as a chiral pool starting material or as a chiral auxiliary in asymmetric synthesis for the construction of enantiomerically enriched drug candidates [3].

High-Atom-Economy Substitution Reactions

Where a dense bromine content is advantageous, 2,3-dibromo-1,4-butanediol offers a higher weight percentage of bromine (≈64.5%) compared to other common brominated diols like dibromoneopentyl glycol (≈61%) [4]. This makes it a preferred intermediate for nucleophilic substitution or cross-coupling steps where bromine is the reactive handle.

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